CCR5 Antagonist Potency of 5-Benzyl Isomer-Derived Compound vs. 3-Benzyl Isomer Derivative
A derivative bearing the 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine scaffold ({3-[4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)-piperidin-1-ylmethyl]-4-phenyl-pyrrolidin-1-yl}-cyclohexyl-acetic acid) exhibits an IC50 of 76 nM for inhibition of human CCR5 [1]. In contrast, CMPD167, a structurally related compound containing the 3-benzyl regioisomer (4-(3-benzyl-1-ethyl-1H-pyrazol-5-yl)piperidine), demonstrates an IC50 of <1 nM against the CCR5-using virus SHIV-162P3 . This >76-fold difference in potency highlights that the regioisomeric position of the benzyl group on the pyrazole ring is a critical determinant of antiviral activity, and the 5-benzyl isomer provides a distinct pharmacological profile suitable for different optimization trajectories.
| Evidence Dimension | CCR5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 76 nM (derivative of 4-(5-benzyl-1-ethyl-1H-pyrazol-3-yl)piperidine) |
| Comparator Or Baseline | <1 nM (CMPD167, derivative of 4-(3-benzyl-1-ethyl-1H-pyrazol-5-yl)piperidine) |
| Quantified Difference | ≥76-fold lower potency for 5-benzyl isomer derivative |
| Conditions | Human CC chemokine receptor 5 inhibition assay (BindingDB); SHIV-162P3 viral entry assay |
Why This Matters
This quantitative potency differential enables researchers to select the appropriate regioisomer for desired activity windows—the 5-benzyl isomer is valuable for applications requiring moderate CCR5 affinity or for combination strategies where high potency is not the primary objective.
- [1] BindingDB. BDBM50141866: {3-[4-(5-Benzyl-1-ethyl-1H-pyrazol-3-yl)-piperidin-1-ylmethyl]-4-phenyl-pyrrolidin-1-yl}-cyclohexyl-acetic acid. IC50 = 76 nM for human CCR5. View Source
